Home > Products > Screening Compounds P33412 > 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine - 1630906-29-4

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Catalog Number: EVT-2764626
CAS Number: 1630906-29-4
Molecular Formula: C7H11N3
Molecular Weight: 137.186
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged under CAS number 1630906-29-4 and is often utilized in research focused on developing new therapeutic agents. It belongs to the broader class of pyrazolo derivatives, which are known for their diverse pharmacological activities, including anti-tuberculosis and kinase inhibition properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions. One common method includes the reaction of aminopyrazoles with β-ketoesters or other electrophiles under controlled conditions. For instance, using a one-step cyclocondensation reaction allows for the efficient formation of the pyrazolo structure from commercially available precursors .

Key steps in the synthesis may include:

  • Formation of Pyrazole Ring: The initial reaction involves the condensation of hydrazine derivatives with carbonyl compounds.
  • Cyclization: Subsequent cyclization forms the fused pyrazolo structure, which can be further functionalized to enhance biological activity.
Molecular Structure Analysis

Structure and Data

The structure of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine features a unique arrangement of nitrogen atoms within a bicyclic framework. The compound can be represented using SMILES notation as CC1CNCC2=CC=NN21.

Key Structural Features:

  • Fused Rings: The pyrazolo structure consists of two interconnected pyrazole rings.
  • Methyl Group: The presence of a methyl group at position 7 influences its electronic properties and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine participates in various chemical reactions that can modify its structure and enhance its activity. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazolo ring can act as nucleophiles in substitution reactions.
  • Functional Group Modifications: Introduction of different substituents can be achieved through electrophilic aromatic substitution or coupling reactions.

These modifications are crucial for optimizing the compound's pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine often involves interaction with specific biological targets. For instance:

  • Inhibition of Enzymes: Some derivatives have been shown to inhibit enzymes such as protein kinases involved in cell signaling pathways.
  • Antitubercular Activity: Studies indicate that this compound may disrupt metabolic pathways in Mycobacterium tuberculosis, although the exact mechanism remains under investigation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine include:

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic nitrogen atoms.
Applications

Scientific Uses

The applications of 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine span various fields:

  • Medicinal Chemistry: Used as a scaffold for developing new drugs targeting tuberculosis and other infectious diseases.
  • Biochemical Research: Investigated for its potential as an inhibitor of specific kinases involved in cancer progression and other disorders .

Research continues to explore new derivatives and their effects on biological systems to enhance therapeutic efficacy.

Introduction to Pyrazolo[1,5-a]pyrazine Derivatives in Contemporary Medicinal Chemistry

Historical Evolution of Bicyclic Pyrazolo-Pyrazine Scaffolds in Drug Discovery

The medicinal exploration of pyrazolo[1,5-a]pyrazines has evolved through distinct developmental epochs, beginning with early synthetic methodologies in the 1970s-1980s that established fundamental cyclocondensation approaches between aminopyrazoles and α-halocarbonyl precursors. These foundational studies enabled the systematic construction of the bicyclic core but initially yielded limited biological characterization beyond preliminary antimicrobial screening [6]. The transformative period emerged in the late 1990s with structure-activity relationship (SAR) elucidation against kinase targets, notably through work by Hoffmann-La Roche identifying pyrazolo[1,5-a]pyrazines as potent cyclin-dependent kinase (CDK) inhibitors with antiproliferative activity against multiple cancer cell lines (GI₅₀ values: 0.1-5 μM) [5] [6]. This era established the scaffold's capacity for ATP-competitive inhibition through conserved hydrogen bonding with kinase hinge regions, leveraging the N1 nitrogen and C3 substituents as key pharmacophoric elements.

Table 1: Historical Milestones in Pyrazolo[1,5-a]pyrazine Development

Time PeriodKey AdvancementTherapeutic FocusRepresentative Compound
1970s-1980sInitial synthetic methodologiesAntimicrobial agentsUnsubstituted core
Late 1990sKinase inhibition profilingOncology targetsCDK2 inhibitors
2010-2015Structure-based optimizationNeurological disordersGluN2A PAMs
2017-PresentTargeted anti-infectivesHepatitis B therapyWO2018011163A1 derivatives

The 2010-2015 period witnessed strategic diversification into neurological targets, exemplified by scaffold-hopping approaches that generated pyrazolo[1,5-a]pyrazin-4-ones as brain-penetrant GluN2A-selective positive allosteric modulators (PAMs) for schizophrenia and depression. These derivatives demonstrated nanomolar potentiation of N-methyl-D-aspartate receptor (NMDAR) currents and significant long-term potentiation enhancement in rat hippocampus following oral administration [3]. Contemporary innovation (2017-present) focuses on infectious disease applications, particularly through patent WO2018011163A1 disclosing 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine carboxamides as hepatitis B virus (HBV) core protein allosteric modulators. These compounds disrupt viral capsid assembly via selective binding to hydrophobic pockets, achieving picomolar inhibition of viral DNA replication in primary human hepatocytes [7]. Synthetic methodology advancements during this period include microwave-assisted cyclizations and transition metal-catalyzed C-H functionalizations that improved efficiency (yields increasing from 40-55% to 75-90%) while enabling C3-arylation, C6-amination, and N4-alkylation previously inaccessible through classical methods [6] [9].

Pharmacophoric Significance of 7-Methyl Substitution in Heterocyclic Systems

The 7-methyl substitution in pyrazolo[1,5-a]pyrazine derivatives represents a strategic molecular modification with profound implications for target engagement and physicochemical optimization. This alkyl group induces three-dimensional conformational constraints through steric buttressing at the ring fusion point, preferentially stabilizing bioactive conformations through van der Waals interactions with hydrophobic enzyme subpockets. Comparative SAR analyses of methyl versus hydrogen at C7 reveal 5-20 fold potency enhancements across multiple target classes, attributable to favorable desolvation energy and entropy gains upon binding [1] [8]. The methyl group's electron-donating character (+I effect) modulates the electron density distribution across the bicyclic system, increasing π-nucleophilicity at C2 and N1 critical for forming charge-transfer interactions with electrophilic receptor residues.

Table 2: Impact of 7-Methyl Substitution on Molecular Properties and Bioactivity

Property7-H Derivatives7-CH₃ DerivativesChange (%)
logP (Calculated)0.8-1.21.3-1.7+40-60%
Aqueous Solubility (μM)220-350150-240-25-35%
Microsomal Stability (t₁/₂, min)12-1825-42+80-140%
Antimycobacterial MIC₉₀ (μM)32-654-88-fold improvement
Kinase Inhibition Kᵢ (nM)120-38015-458-25 fold improvement

The metabolic stability conferred by 7-methylation is particularly significant, with human liver microsomal half-life (t₁/₂) extensions of 80-140% observed due to blockade of cytochrome P450-mediated oxidation at C7. This modification simultaneously reduces intermolecular π-stacking in the solid state, enhancing crystallinity and dissolution properties—critical factors for oral bioavailability. In antimycobacterial applications, 7-methylpyrazolo[1,5-a]pyrazines demonstrate 8-fold lower MIC₉₀ values (4-8 μM) against Mycobacterium tuberculosis H37Rv compared to unmethylated analogs (32-65 μM), attributed to improved penetration through mycolic acid-rich cell walls [1] [8]. The methyl group's steric shielding effect also mitigates potential metabolic vulnerabilities at adjacent positions, as evidenced by reduced formation of 7-hydroxylated metabolites in hepatocyte incubations (<5% versus 25-40% for des-methyl congeners) [7]. Quantum mechanical calculations (DFT/B3LYP/6-311G**) indicate the methyl torsion angle optimizes between 15-35° relative to the pyrazine plane, positioning its C-H bonds for optimal hydrophobic contacts with aliphatic residues like Leu83 in CDK2 or Val135 in HBV core protein [5] [7]. This precise spatial orientation creates a "methyl-binding pocket" complementarity that underpins the consistent bioactivity enhancements across diverse target classes.

Comparative Analysis of Positional Isomerism in Pyrazolo[1,5-a]pyrazine Derivatives

Positional isomerism within the pyrazolo-pyrazine scaffold profoundly influences target selectivity, binding kinetics, and physicochemical profiles due to altered hydrogen-bonding patterns, dipole moments, and three-dimensional topography. The 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine isomer exhibits distinct pharmacophoric advantages over its [3,4-d], [4,3-d], and [5,1-b] regioisomers, particularly regarding kinase inhibition profiles and cellular permeability. X-ray crystallographic analyses of CDK2 complexes reveal that the [1,5-a] isomer maintains optimal vector alignment for hinge-region hydrogen bonding between N1 (scaffold) and Leu83 (enzyme), with a donor-acceptor distance of 2.78±0.05Å versus 3.12±0.08Å in the [3,4-d] isomer [5] [6]. This 0.34Å difference translates to 10-15 fold higher binding affinity (Kᵢ = 28 nM vs. 320 nM) due to enhanced electrostatic complementarity.

Table 3: Comparative Analysis of Pyrazolo-Pyrazine Positional Isomers

Isomer TypeKinase Inhibition ProfileCDK2 IC₅₀ (μM)logD₇.₄Caco-2 Pₐₚₚ (×10⁻⁶ cm/s)
Pyrazolo[1,5-a]pyrazineSelective CDK2/9 inhibition0.028±0.0031.35±0.0822.7±3.1
Pyrazolo[3,4-d]pyrimidinePan-CDK inhibition0.184±0.010.92±0.1212.3±2.4
Pyrazolo[4,3-d]pyrimidineCDK1/2/5 inhibition0.76±0.051.78±0.158.9±1.7
Pyrazolo[5,1-b]pyrazineWeak kinase inhibition>102.15±0.214.2±0.9

The [1,5-a] fusion geometry positions the 7-methyl group perpendicular to the bicyclic plane, creating a well-defined chiral pocket that enables enantioselective interactions—particularly relevant for allosteric modulators of asymmetric targets like the HBV core protein. This contrasts with the planar [3,4-d] pyrazolopyrimidine isomers that exhibit broader kinase polypharmacology due to less stringent steric exclusion [5] [6]. Cellular permeability assessments (Caco-2 monolayers) demonstrate the partially saturated [1,5-a]pyrazine ring enhances membrane translocation (Pₐₚₚ = 22.7×10⁻⁶ cm/s) compared to fully aromatic analogs (Pₐₚₚ = 8.9-12.3×10⁻⁶ cm/s), attributable to reduced molecular rigidity and polar surface area [7] [10]. This permeability advantage is crucial for intracellular targets like viral nucleocapsids and cyclin-dependent kinases. Quantum chemical calculations (M06-2X/def2-TZVP) confirm the [1,5-a] isomer's superior dipole moment alignment (4.8±0.3 Debye) for traversing phospholipid bilayers versus the [3,4-d] (6.2±0.4 Debye) and [4,3-d] (7.1±0.5 Debye) isomers [9]. Synthetic accessibility further differentiates these isomers: The [1,5-a] series permits direct C7 functionalization via electrophilic substitution or directed ortho-metalation prior to ring closure, whereas [3,4-d] analogs require complex multi-step sequences for comparable modifications, reducing overall yields by 30-50% [5] [6] [10].

Properties

CAS Number

1630906-29-4

Product Name

7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

IUPAC Name

(7S)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,6,8H,4-5H2,1H3/t6-/m0/s1

InChI Key

IFXJRUFJNGIPHJ-LURJTMIESA-N

SMILES

CC1CNCC2=CC=NN12

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.